REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]([S:7]([CH:10]=[CH2:11])(=[O:9])=[O:8])=[CH2:6].[F:12][C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:14]=1[NH2:15]>ClC1C=CC=CC=1>[F:12][C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:14]=1[N:15]1[CH2:11][CH2:10][S:7](=[O:9])(=[O:8])[CH2:5][CH2:6]1 |f:0.1.2.3|
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Name
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Quantity
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310 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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Quantity
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2.5 L
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Name
|
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Quantity
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230 mL
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Type
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reactant
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Smiles
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C(=C)S(=O)(=O)C=C
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Name
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Quantity
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250 mL
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Type
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reactant
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Smiles
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FC1=C(N)C(=CC=C1)F
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a cloudy green suspension
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Type
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CUSTOM
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Details
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Upon completion of the reaction
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Type
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CUSTOM
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Details
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the heat is removed
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Type
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TEMPERATURE
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Details
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the black solution is self-cooled to 70° C
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Type
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CUSTOM
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Details
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The reaction mixture is then quenched in methylene chloride (4 L)
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Type
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EXTRACTION
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Details
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ice water (5 L), the aqueous phase is extracted with methylene chloride (3 L, 2 L, 2 L, 2 L)
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Type
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CONCENTRATION
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Details
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the combined organic layers are concentrated
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Type
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ADDITION
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Details
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rediluted with branched octane (3 L)
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Type
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TEMPERATURE
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Details
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cooled to 0° C. for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The solids are filtered
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Type
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WASH
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Details
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washed with branched octane (2×500 mL)
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Type
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DISSOLUTION
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Details
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are then dissolved in methylene chloride (3 L)
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Type
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WASH
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Details
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The column is eluted with dichloromethane (16 L) until clear
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Type
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CONCENTRATION
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Details
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The methylene chloride solution is concentrated
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Type
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DISSOLUTION
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Details
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the solids are dissolved in hot ethyl acetate (3 L)
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Type
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ADDITION
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Details
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followed by the addition of hexanes (900 mL)
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Type
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TEMPERATURE
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Details
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The black solution is self-cooled to room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the resulting light amber crystal needles are filtered
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Type
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WASH
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Details
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washed with hexanes (4×250 mL)
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Type
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CUSTOM
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Details
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The solids are dried under reduced pressure at 50° C. overnight
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Duration
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8 (± 8) h
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Name
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Type
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product
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Smiles
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FC1=C(C(=CC=C1)F)N1CCS(CC1)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |